molecular formula C6H4Br2OS B186596 2,2-Dibromo-1-thiophen-2-yl-ethanone CAS No. 68672-88-8

2,2-Dibromo-1-thiophen-2-yl-ethanone

Cat. No.: B186596
CAS No.: 68672-88-8
M. Wt: 283.97 g/mol
InChI Key: IZMIXWHNOFTCSY-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-thiophen-2-yl-ethanone is an organic compound with the molecular formula C6H4Br2OS. It is characterized by the presence of two bromine atoms and a thiophene ring attached to an ethanone group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone typically involves the bromination of 1-thiophen-2-yl-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-thiophen-2-yl-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dibromo-1-thiophen-2-yl-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-thiophen-2-yl-ethanone involves its interaction with various molecular targets. The bromine atoms and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

    2-Bromo-1-thiophen-2-yl-ethanone: Similar structure but with only one bromine atom.

    2,2-Dichloro-1-thiophen-2-yl-ethanone: Chlorine atoms instead of bromine.

    2,2-Diiodo-1-thiophen-2-yl-ethanone: Iodine atoms instead of bromine.

Uniqueness: The bromine atoms make it a versatile intermediate in organic synthesis and provide unique properties compared to its chloro and iodo analogs .

Properties

IUPAC Name

2,2-dibromo-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMIXWHNOFTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355994
Record name 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68672-88-8
Record name 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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